

Check Availability & Pricing

# AZD4017 Technical Support Center: Controlling for Confounding Variables

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD 4017 |           |
| Cat. No.:            | B1684383 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and controlling for confounding variables when designing and executing experiments with AZD4017, a potent and selective  $11\beta$ -Hydroxysteroid Dehydrogenase Type 1 ( $11\beta$ -HSD1) inhibitor. Adherence to rigorous experimental design and statistical analysis is critical for obtaining valid and reproducible results.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD4017 and its selectivity profile?

A1: AZD4017 is a potent, selective, and orally bioavailable inhibitor of the 11β-HSD1 enzyme. [1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid with numerous metabolic effects.[3] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skin.[3][4]

AZD4017 exhibits high selectivity for 11 $\beta$ -HSD1. In vitro studies have shown significantly lower potency against related enzymes, including 11 $\beta$ -HSD2, 17 $\beta$ -HSD1, and 17 $\beta$ -HSD3 (all IC50 > 30  $\mu$ M).[5] It also shows no significant activity at the glucocorticoid and mineralocorticoid receptors.[5]

Q2: Are there any known off-target effects of AZD4017 that could act as confounders?



## Troubleshooting & Optimization

Check Availability & Pricing

A2: While generally highly selective, screening against a broad panel of receptors and enzymes identified weak interactions with the angiotensin (AT2) receptor and the cholecystokinin (CCK2) receptor.[5] Additionally, studies have shown that treatment with AZD4017 can lead to increased levels of circulating androgens.[6][7] This is a critical consideration, as alterations in androgen levels can independently influence metabolic and cellular processes, thereby confounding the interpretation of results attributed solely to 11β-HSD1 inhibition.

Q3: What are the key confounding variables to consider in preclinical and clinical studies with AZD4017?

A3: Confounding variables can arise from various sources. It is crucial to identify and control for these to ensure that the observed effects are directly attributable to AZD4017's inhibition of  $11\beta$ -HSD1.

# Troubleshooting & Optimization

Check Availability & Pricing

| Category                               | Potential Confounding<br>Variables                                                                                                                      | Rationale                                                                                                                                                                           |
|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Baseline Characteristics               | Age, sex, body mass index (BMI), genetic background (in preclinical models).                                                                            | These factors can influence metabolic rate, hormone levels, and drug metabolism, potentially masking or exaggerating the effects of AZD4017.                                        |
| Co-morbidities                         | Pre-existing conditions such as type 2 diabetes, cardiovascular disease, or liver and kidney dysfunction.[4]                                            | These conditions can independently affect the endpoints being studied (e.g., glucose metabolism, lipid profiles) and may alter the pharmacokinetics or pharmacodynamics of AZD4017. |
| Concomitant Medications                | Use of other drugs that may affect metabolism, inflammation, or hormonal pathways (e.g., statins, anti-inflammatory drugs, hormonal contraceptives).[4] | Co-administered drugs can interact with AZD4017 or independently affect the outcomes of interest, leading to confounding by co-medication.[8]                                       |
| Lifestyle and Environmental<br>Factors | Diet, exercise, alcohol<br>consumption, and smoking<br>status.                                                                                          | These factors have a significant impact on metabolic and cardiovascular health and can introduce variability that obscures the true effect of the drug.                             |



AZD4017's mechanism of action is directly related to

Baseline levels of cortisol, glucocorticoid metabolism, and cortisone, and sex hormones it has been shown to affect (e.g., testosterone, DHEAS). androgen levels. Therefore, baseline hormonal status is a critical potential confounder.

# Troubleshooting Guides Issue 1: Unexpected or inconsistent results in in vitro experiments.

Possible Cause: Off-target effects or lack of appropriate controls.

### **Troubleshooting Steps:**

- Confirm Target Engagement: In parallel with your experimental system, perform an assay to confirm that AZD4017 is inhibiting 11β-HSD1 activity at the concentrations used. This can be done by measuring the conversion of cortisone to cortisol.
- Control for Off-Target Effects:
  - Include a "negative control" compound that is structurally similar to AZD4017 but inactive against 11β-HSD1.
  - If studying pathways potentially modulated by AT2 or CCK2 receptors, consider using specific antagonists for these receptors in control experiments to delineate any contributions from these off-target interactions.
- Validate Cell Lines/Primary Cells: Ensure that the cell lines or primary cells used express functional 11β-HSD1.

## Issue 2: High variability in animal studies.

Possible Cause: Inadequate control of experimental conditions and subject characteristics.



### **Troubleshooting Steps:**

- Randomization and Blinding: Implement robust randomization procedures to allocate animals to treatment and control groups. The investigator assessing the outcomes should be blinded to the treatment allocation to minimize bias.[9]
- Control for Environmental Factors: House all animals under identical conditions (e.g., light-dark cycle, temperature, humidity) and provide the same diet and water ad libitum.
- Acclimatization Period: Allow for a sufficient acclimatization period before the start of the experiment to reduce stress-related physiological changes.
- Species Selection: Be aware that AZD4017 has reduced activity in some species.[5] Ensure the chosen animal model is appropriate for studying the effects of this specific inhibitor.

# Issue 3: Difficulty interpreting clinical trial data due to potential confounding.

Possible Cause: Inadequate control for patient-related factors.

### **Troubleshooting Steps:**

- Stratification at Baseline: In your statistical analysis plan, pre-specify subgroup analyses based on key baseline characteristics (e.g., sex, presence of co-morbidities) to assess for potential effect modification.
- Statistical Adjustment: Utilize multivariate statistical models, such as Analysis of Covariance
  (ANCOVA), to adjust for baseline differences in continuous variables (e.g., BMI, baseline
  lipid levels) between treatment and placebo groups.[10] For categorical variables, logistic
  regression can be employed.
- Strict Inclusion/Exclusion Criteria: Design the study with clear and specific inclusion and
  exclusion criteria to create a more homogenous study population and minimize the impact of
  known confounders.[4] For example, excluding patients on medications known to interfere
  with the endpoints of interest.



 Washout Period: For patients who are on medications that could confound the results, a sufficient washout period should be implemented before the start of the trial.

# Experimental Protocols Protocol 1: Assessment of 11β-HSD1 Inhibition in Human Adipocytes

- Cell Culture: Culture primary human adipocytes according to standard protocols.
- Treatment: Pre-incubate adipocytes with varying concentrations of AZD4017 or vehicle control for 1 hour.
- Substrate Addition: Add cortisone to the culture medium at a final concentration of 1 μM.
- Incubation: Incubate for 24 hours at 37°C and 5% CO2.
- Sample Collection: Collect the culture supernatant.
- Analysis: Measure cortisol and cortisone concentrations in the supernatant using a validated method such as LC-MS/MS.
- Data Interpretation: Calculate the percent inhibition of cortisone to cortisol conversion at each AZD4017 concentration to determine the IC50.

# Protocol 2: Controlling for Confounding in a Preclinical Study of Metabolic Effects

- Animal Model: Use a relevant animal model (e.g., diet-induced obese mice).
- Randomization: Randomly assign animals to receive vehicle control or AZD4017. Ensure balanced distribution of body weight and baseline glucose levels across groups.
- Treatment Administration: Administer AZD4017 or vehicle daily via oral gavage for the duration of the study.
- Monitoring: Monitor body weight, food intake, and water intake regularly.



- Outcome Assessment: At the end of the study, measure key metabolic parameters such as fasting glucose, insulin, lipid profiles, and body composition.
- Statistical Analysis: Use ANCOVA to compare the treatment groups, with baseline body weight and the specific baseline value of the outcome variable as covariates.

## **Data Presentation**

Table 1: Selectivity Profile of AZD4017

| Enzyme/Receptor                 | IC50 (μM)              | Reference |
|---------------------------------|------------------------|-----------|
| 11β-HSD1                        | 0.007                  | [5]       |
| 11β-HSD2                        | >30                    | [5]       |
| 17β-HSD1                        | >30                    | [5]       |
| 17β-HSD3                        | >30                    | [5]       |
| Glucocorticoid Receptor         | No measurable activity | [5]       |
| Mineralocorticoid Receptor      | No measurable activity | [5]       |
| Angiotensin (AT2) Receptor      | Weak hit               | [5]       |
| Cholecystokinin (CCK2) Receptor | Weak hit               | [5]       |

Table 2: Example of Baseline Characteristics from a Clinical Trial



| Characteristic                   | AZD4017 Group<br>(n=X) | Placebo Group<br>(n=Y) | p-value |
|----------------------------------|------------------------|------------------------|---------|
| Age (years), mean<br>(SD)        | 55.2 (8.1)             | 54.9 (7.9)             | 0.85    |
| Sex (% female)                   | 60%                    | 58%                    | 0.79    |
| BMI ( kg/m ²), mean<br>(SD)      | 31.5 (4.2)             | 31.8 (4.5)             | 0.68    |
| HbA1c (%), mean<br>(SD)          | 7.2 (0.8)              | 7.3 (0.9)              | 0.55    |
| Systolic BP (mmHg),<br>mean (SD) | 135 (12)               | 136 (13)               | 0.62    |

## **Visualizations**



### Click to download full resolution via product page

Caption: Mechanism of action of AZD4017 in inhibiting the conversion of cortisone to cortisol.





Click to download full resolution via product page

Caption: Workflow for a randomized controlled trial controlling for confounding variables.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Assessing the Efficacy and Safety of an 11β-Hydroxysteroid Dehydrogenase Type 1
   Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial PMC
   [pmc.ncbi.nlm.nih.gov]
- 2. Confounding Factors in the Interpretation of Preclinical Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe AZD-4017 | Chemical Probes Portal [chemicalprobes.org]
- 6. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for controlling complex confounding effects in the detection of adverse drug reactions using electronic health records PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. How to control confounding effects by statistical analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD4017 Technical Support Center: Controlling for Confounding Variables]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684383#how-to-control-for-confounding-variables-when-using-azd-4017]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com